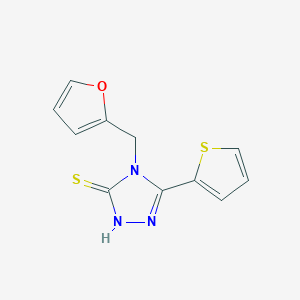

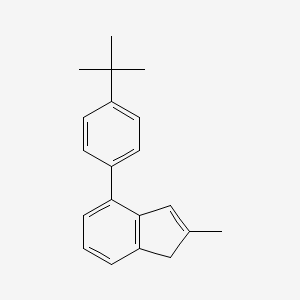

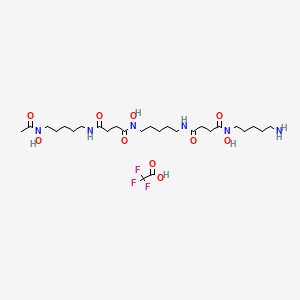

![molecular formula C21H24Cl2N4O3 B1354024 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide CAS No. 408304-11-0](/img/structure/B1354024.png)

4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The molecule also includes a morpholine ring, a common feature in many drugs due to its polarity and ability to form hydrogen bonds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyl chloride with a morpholine . In this case, the 3,4-dichlorobenzyl chloride could react with morpholine to form the 3,4-dichlorobenzyl-morpholine moiety . The ureido group could then be introduced through further reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the benzamide group suggests potential for hydrogen bonding, while the dichlorobenzyl group indicates potential for halogen interactions .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the benzyl chloride moiety can participate in nucleophilic substitution reactions . The urea group could also potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the dichlorobenzyl and morpholine groups in this compound suggest it may be polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Molecular Structure and Stability

The molecular structure of benzamide derivatives, including compounds similar to 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide, often exhibits significant stability due to various intra- and intermolecular hydrogen bonds. For example, a related compound, a benzamide molecule with a morpholinone ring, shows a twist-boat conformation fused to a benzene ring, further linked to a 4-(methylsulfonyl)-2-nitrobenzamide system, stabilized by N—H⋯O, N—H⋯F, C—H⋯O, and C—H⋯N hydrogen bonds (Pang, Yang, Yin, & Mao, 2006).

Antiproliferative Activities

Antitumor Properties

Compounds with structural similarities to the queried chemical have shown promising antitumor activities. For instance, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibited significant inhibitory capacity against the proliferation of certain cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018). Additionally, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides designed and synthesized demonstrated potent antiproliferative activities, particularly compound T11, which can block the PI3K/Akt/mTOR pathway and induce apoptosis of HCT-116 cells (Wang et al., 2015).

Molecular Interactions and Crystal Structures

X-ray Crystallography and Molecular Conformations

The crystal structure analysis of related compounds, such as 4-Sulfamoyl-N-(3-morpholinopropyl) benzamide and its hydrochloride salts, revealed characteristic L-shaped structures stabilized by intramolecular hydrogen bonding and a network of intermolecular bonds, demonstrating the compounds' complex interactions and stability (Remko et al., 2010).

Synthesis and Reactivity

Synthesis Pathways and Reactivity

The compound 4-Chloro-N-(3-morpholinopropyl)benzamide, a component structurally related to the queried chemical, is synthesized through multiple stages, indicating a complex synthesis pathway involving chlorobenzoic acid chloroanhydride, morpholinopropionitrile, and several other reactions. The process demonstrates the chemical's potential for diverse chemical modifications and applications (Donskaya et al., 2004).

Propriétés

IUPAC Name |

4-[[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLUUMAKBFSDIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436271 |

Source

|

| Record name | 4-{3-[4-(3,4-DICHLORO-BENZYL)-MORPHOLIN-2-YLMETHYL]-UREIDOMETHYL}-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide | |

CAS RN |

408304-11-0 |

Source

|

| Record name | 4-{3-[4-(3,4-DICHLORO-BENZYL)-MORPHOLIN-2-YLMETHYL]-UREIDOMETHYL}-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

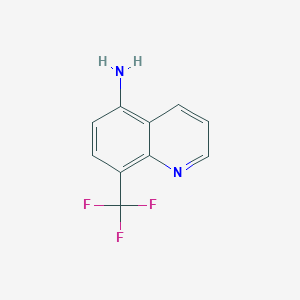

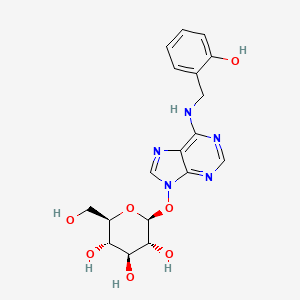

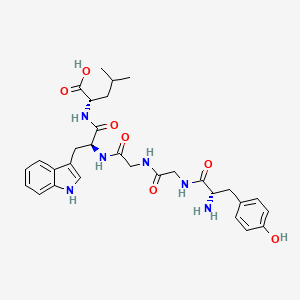

![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)

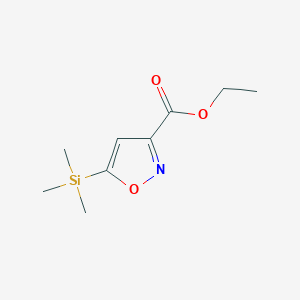

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)